2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid
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Overview
Description
2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an indole ring with a carboxylic acid group at the 3-position. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the phenyl ring. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The reaction conditions include the use of strong acids like hydrochloric acid and heating to promote the formation of the indole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency. Purification steps such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed on the indole ring to produce simpler derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used in the presence of a catalyst.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid is studied for its potential biological activities. It may serve as a precursor for bioactive compounds or as a tool for probing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism by which 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
2-Methoxy-5-methylphenol: A simpler phenolic compound lacking the indole ring.
Indole-3-carboxylic acid: A related compound without the methoxy and methyl groups on the phenyl ring.
2-Methoxy-5-methylbenzoic acid: A carboxylic acid derivative without the indole ring.
Uniqueness: 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid stands out due to its combination of the indole ring and the specific substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-7-8-14(21-2)12(9-10)16-15(17(19)20)11-5-3-4-6-13(11)18-16/h3-9,18H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRBXTCMZNCKBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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